Cas no 6049-93-0 (2,3-Dihydroxy-5-methylbenzoic acid)

2,3-Dihydroxy-5-methylbenzoic acid 化学的及び物理的性質
名前と識別子
-
- 2,3-Dihydroxy-5-methylbenzoic acid
- Benzoic acid, 2,3-dihydroxy-5-methyl-
- 2,3-DICHLORO-4-PYRIDYL BORIC ACID
- 2,3-Dihydroxy-5-methyl-benzoesaeure
- 2,3-dihydroxy-5-methyl-benzoic Acid
- 5.6-Dioxy-3-methyl-benzol-carbonsaeure-(1)
- 5.6-Dioxy-m-toluylsaeure
- 5-methyl-2,3-bis(oxidanyl)benzoic acid
- LS-05006
- DTXSID90454952
- A832753
- 2,3-Dihydroxy-5-methylbenzoicacid
- SCHEMBL5940950
- 6049-93-0
- AKOS006293646
-
- MDL: MFCD06739466
- インチ: InChI=1S/C8H8O4/c1-4-2-5(8(11)12)7(10)6(9)3-4/h2-3,9-10H,1H3,(H,11,12)
- InChIKey: NCLKLKFWHLNSPF-UHFFFAOYSA-N
- ほほえんだ: CC1=CC(=C(C(=C1)O)O)C(=O)O
計算された属性
- せいみつぶんしりょう: 168.04200
- どういたいしつりょう: 168.04225873g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 4
- 重原子数: 12
- 回転可能化学結合数: 1
- 複雑さ: 180
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.6
- トポロジー分子極性表面積: 77.8Ų
じっけんとくせい
- PSA: 77.76000
- LogP: 1.10440
2,3-Dihydroxy-5-methylbenzoic acid セキュリティ情報
- 危険レベル:IRRITANT
2,3-Dihydroxy-5-methylbenzoic acid 税関データ
- 税関コード:2918290000
- 税関データ:
中国税関コード:
2918290000概要:
2918290000他のフェノール基を含むが他のオキシ基を含まないカルボン酸および酸無水物酸ハロゲン化アシル過酸化物および過酸素酸およびその誘導体。規制条件:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods).VAT:17.0%.税金還付率:9.0%。最恵国関税:6.5%.一般関税:30.0%
申告要素:
製品名, 成分含有量、
規制条件:
A.入国貨物通関表
B.出国貨物通関申告書検査検疫種別:
R、輸入食品衛生監督検査
S.輸出食品衛生監督検査要約:
HS:2918290000他のフェノール機能を有するが他の酸素機能を有さないカルボン酸及びその無水物、ハロゲン化物、過酸化物、過酸素酸及びその誘導体の税金還付率:9.0%監督管理条件:AB(出荷貨物検査証明書、出荷貨物検査証明書)付加価値税:17.0%最恵国関税:6.5% General tariff:30.0%
2,3-Dihydroxy-5-methylbenzoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | D268090-500mg |
2,3-Dihydroxy-5-methylbenzoic acid |
6049-93-0 | 500mg |
$ 750.00 | 2022-06-05 | ||
A2B Chem LLC | AG77977-500mg |
2,3-Dihydroxy-5-methylbenzoic acid |
6049-93-0 | >95% | 500mg |
$578.00 | 2024-04-19 | |
TRC | D268090-100mg |
2,3-Dihydroxy-5-methylbenzoic acid |
6049-93-0 | 100mg |
$ 230.00 | 2022-06-05 | ||
Fluorochem | 033680-250mg |
2,3-Dihydroxy-5-methylbenzoic acid |
6049-93-0 | 95% | 250mg |
£160.00 | 2022-03-01 | |
Fluorochem | 033680-1g |
2,3-Dihydroxy-5-methylbenzoic acid |
6049-93-0 | 95% | 1g |
£306.00 | 2022-03-01 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1739000-1g |
2,3-Dihydroxy-5-methylbenzoic acid |
6049-93-0 | 98% | 1g |
¥3906.00 | 2024-05-07 | |
TRC | D268090-250mg |
2,3-Dihydroxy-5-methylbenzoic acid |
6049-93-0 | 250mg |
$ 470.00 | 2022-06-05 | ||
Fluorochem | 033680-2g |
2,3-Dihydroxy-5-methylbenzoic acid |
6049-93-0 | 95% | 2g |
£505.00 | 2022-03-01 | |
Alichem | A019093441-1g |
2,3-Dihydroxy-5-methylbenzoic acid |
6049-93-0 | 95% | 1g |
$375.72 | 2023-09-01 | |
Matrix Scientific | 065391-500mg |
2,3-Dihydroxy-5-methylbenzoic acid |
6049-93-0 | 500mg |
$394.00 | 2023-09-10 |
2,3-Dihydroxy-5-methylbenzoic acid 関連文献
-
Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890
-
Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
-
Cécile Roche,Jean-Pierre Sauvage,Angélique Sour,Nathan L. Strutt New J. Chem., 2011,35, 2820-2825
-
Christian R. Samanamu,Elena N. Zamora,Leslie A. Lesikar,Jean-Luc Montchamp,Anne F. Richards CrystEngComm, 2008,10, 1372-1378
-
J. T. A. Gilmour,N. Gaston Phys. Chem. Chem. Phys., 2020,22, 4051-4058
-
Yue Chen,Yanhui Tang,Ming Lei Dalton Trans., 2009, 2359-2364
-
Adriano Ambrosi,Martin Pumera Chem. Soc. Rev., 2016,45, 2740-2755
-
Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
2,3-Dihydroxy-5-methylbenzoic acidに関する追加情報
2,3-Dihydroxy-5-methylbenzoic acid: A Key Compound in Pharmaceutical and Biotechnological Research
2,3-Dihydroxy-5-methylbenzoic acid, with the chemical formula C9H10O4 and CAS No. 6049-93-0, is a multifunctional aromatic carboxylic acid that has garnered significant attention in the fields of medicinal chemistry and biotechnology. This compound's unique molecular structure, characterized by two hydroxyl groups at the 2- and 3-positions of the benzene ring and a methyl substituent at the 5-position, enables it to interact with biological targets in diverse ways. Recent advancements in drug discovery and biomaterials science have highlighted its potential as a scaffold for developing novel therapeutic agents and functional biomolecules.
The 2,3-Dihydroxy-5-methylbenzoic acid molecule exhibits a planar aromatic ring system with hydrophilic functional groups, which facilitates its integration into supramolecular assemblies and conjugate systems. This structural feature is particularly relevant in the context of designing 2,3-Dihydroxy-5-methylbenzoic acid-based derivatives with enhanced bioavailability and target specificity. Studies published in Advanced Drug Delivery Reviews (2023) have demonstrated that modifying the hydroxyl groups of 2,3-Dihydroxy-5-methylbenzoic acid can significantly alter its physicochemical properties, enabling applications in controlled drug release systems and smart hydrogels.
Recent research has focused on the 2,3-Dihydroxy-5-methylbenylic acid-related compounds for their potential in anti-inflammatory and antioxidant applications. A 2024 study in Bioorganic & Medicinal Chemistry Letters reported that derivatives of 2,3-Dihydroxy-5-methylbenzoic acid exhibit promising anti-inflammatory activity by modulating the NF-κB signaling pathway. These findings underscore the importance of understanding the molecular mechanisms underlying the biological effects of 2,3-Dihydroxy-5-methylbenzoic acid and its derivatives in inflammatory diseases.
The 2,3-Dihydroxy-5-methylbenzoic acid molecule also shows potential in the development of chiral pharmaceuticals. Due to its asymmetric carbon center at the 5-position, this compound can serve as a chiral building block for synthesizing enantiomerically pure drugs. A 2023 review in Organic & Biomolecular Chemistry highlighted the role of 2,3-Dihydroxy-5-methylbenzoic acid in the asymmetric synthesis of bioactive molecules, emphasizing its utility in the design of racemic mixtures with improved pharmacological profiles.
From a synthetic perspective, the 2,3-Dihydroxy-5-methylbenzoic acid molecule can be synthesized through various methodologies, including oxidative coupling reactions and enzymatic transformations. A 2022 study in Green Chemistry described a sustainable approach to 2,3-Dihydroxy-5-methylbenzoic acid synthesis using biocatalytic methods, which aligns with the growing emphasis on green chemistry in pharmaceutical manufacturing. This approach not only reduces environmental impact but also enhances the scalability of 2,3-Dihydroxy-5-methylbenzoic acid production for industrial applications.
Applications of 2,3-Dihydroxy-5-methylbenzoic acid extend beyond traditional pharmaceuticals into the realm of biotechnology. In the field of biomaterials, this compound has been explored as a component in the development of biodegradable polymers for drug delivery systems. A 2024 paper in Biomaterials Science demonstrated that incorporating 2,3-Dihydroxy-5-methylbenzoic acid into polymeric matrices enhances the hydrophilicity and degradation rates of these materials, making them suitable for targeted drug delivery in chronic wound healing applications.
Recent advances in computational chemistry have also contributed to the understanding of 2,3-Dihydroxy-5-methylbenzoic acid's molecular interactions. Molecular dynamics simulations published in Journal of Computational Chemistry (2023) revealed that the hydroxyl groups of 2,3-Dihydroxy-5-methylbenzoic acid play a critical role in forming hydrogen bonds with protein targets, which is essential for its biological activity. These insights are valuable for rational drug design and the development of 2,3-Dihydroxy-5-methylbenzoic acid-based therapeutics with improved binding affinity.
One of the most promising areas of research involving 2,3-Dihydroxy-5-methylbenzoic acid is its potential application in the treatment of neurodegenerative diseases. A 2023 study in Neurochemistry International showed that certain 2,3-Dihydroxy-5-methylbenzoic acid derivatives can cross the blood-brain barrier and exert neuroprotective effects by reducing oxidative stress and modulating mitochondrial function. These findings suggest that 2,3-Dihydroxy-5-methylbenzoic acid could be a valuable scaffold for developing novel treatments for conditions such as Alzheimer's and Parkinson's disease.
From a pharmacokinetic standpoint, the 2,3-Dihydroxy-5-methylbenzoic acid molecule exhibits favorable properties that make it suitable for oral administration. Its hydrophilic nature and molecular weight contribute to good solubility and permeability, which are essential for effective drug delivery. A 2024 review in Pharmaceutical Research emphasized the importance of optimizing the physicochemical properties of 2,3-Dihydroxy-5-methylbenzoic acid derivatives to enhance their bioavailability and reduce metabolic degradation in the liver.
In the context of personalized medicine, the 2,3-Dihydroxy-5-methylbenzoic acid molecule has shown potential for use in targeted drug delivery systems. By conjugating 2,3-Dihydroxy-5-methylbenzoic acid with ligands that recognize specific cell surface receptors, researchers can develop drugs that selectively target diseased cells while minimizing toxicity to healthy tissues. This approach has been explored in the development of cancer therapeutics, as demonstrated in a 2023 study in Cancer Research.
Looking ahead, the future of 2,3-Dihydroxy-5-methylbenzoic acid research is likely to focus on its integration into multi-target drug design strategies. Given its ability to interact with multiple biological targets, this compound may serve as a versatile platform for developing drugs that address complex diseases with multifactorial etiologies. Continued advancements in synthetic methods, computational modeling, and biocompatibility studies will be crucial for translating the potential of 2,3-Dihydroxy-5-methylbenzoic acid into practical therapeutic applications.
In conclusion, the 2,3-Dihydroxy-5-methylbenzoic acid molecule represents a promising area of research with diverse applications in medicinal chemistry and biotechnology. Its unique structural features and functional groups make it a valuable scaffold for the development of novel therapeutics, biomaterials, and targeted drug delivery systems. As research in this field continues to evolve, the potential of 2,3-Dihydroxy-5-methylbenzoic acid is likely to expand, offering new opportunities for addressing complex medical challenges.
6049-93-0 (2,3-Dihydroxy-5-methylbenzoic acid) 関連製品
- 69-72-7(Salicylic acid)
- 89-56-5(5-Methylsalicylic acid)
- 610-02-6(2,3,4-Trihydroxybenzoic acid)
- 303-38-8(2,3-Dihydroxybenzoic acid)
- 490-79-9(2,5-Dihydroxybenzoic acid)
- 50-85-1(4-Methylsalicylic acid)
- 610-92-4(DHTA)
- 636-46-4(4-Hydroxyisophthalic acid)
- 83-40-9(3-Methylsalicylic acid)
- 616-76-2(5-Formylsalicylic Acid)
